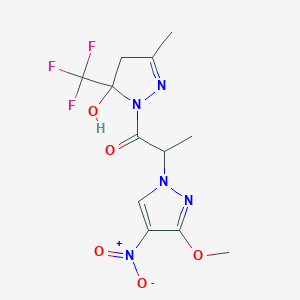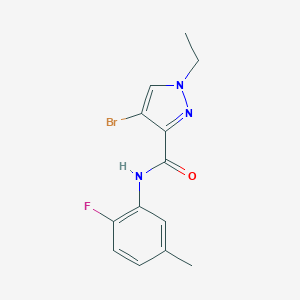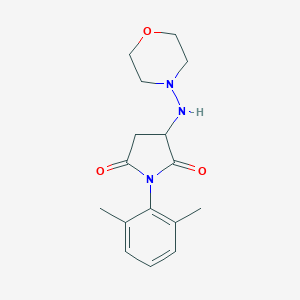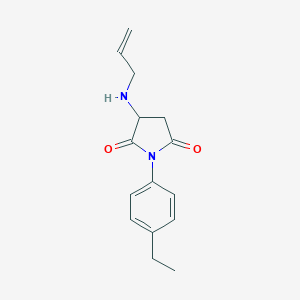![molecular formula C26H25FN2O4 B280218 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound with significant importance in scientific research. It is commonly known as A-841720 or A-720. This compound belongs to the class of chromene derivatives and is used in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of A-841720 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
A-841720 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and prevent the formation of new blood vessels. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using A-841720 in lab experiments is its high potency and selectivity for its target enzymes. However, one of the limitations is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on A-841720. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of A-841720 and its potential effects on other physiological systems.
Métodos De Síntesis
The synthesis of A-841720 involves the condensation of 4-fluoro-3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by the reaction with 4-(chloromethyl)phenyl-3-methoxyphenylmethanol to yield the desired product.
Aplicaciones Científicas De Investigación
A-841720 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C26H25FN2O4 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
2-amino-4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C26H25FN2O4/c1-26(2)11-20(30)24-22(12-26)33-25(29)19(13-28)23(24)15-4-5-16(21(10-15)31-3)14-32-18-8-6-17(27)7-9-18/h4-10,23H,11-12,14,29H2,1-3H3 |
Clave InChI |
XIEHPXOZCRQKNT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)COC4=CC=C(C=C4)F)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)



![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)

![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
